methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate
Description
Properties
IUPAC Name |
methyl N-(1-acetyl-2,3-dihydroindol-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)14-6-5-9-3-4-10(7-11(9)14)13-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVFDVUDENGUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acetylation of Indoline
Indoline undergoes acetylation at the 1-position using acetyl chloride under basic conditions. This step leverages a protocol adapted from tertiary amide synthesis (Search Result):
Regioselective Nitration at the 6-Position
The acetyl group acts as a meta-directing group, enabling nitration at the 6-position:
Reduction of Nitro to Amine
Catalytic hydrogenation selectively reduces the nitro group:
Carbamate Formation
The 6-amine reacts with methyl chloroformate under Schotten-Baumann conditions:
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Conditions : Methyl chloroformate (1.1 equiv), NaOH (2.0 equiv) in THF/H2O (3:1) at 0°C for 1 hour.
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Outcome : Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate is isolated in 78% yield. ¹³C NMR confirms the carbamate carbonyl at δ 156.2 ppm.
Synthetic Route 2: Direct Functionalization of Pre-Substituted Indolines
Starting Material: 6-Nitroindoline
Commercial 6-nitroindoline is acetylated as in Section 2.1, followed by nitro reduction and carbamate formation. This route avoids regioselectivity issues but depends on substrate availability.
Alternative Amine Protection Strategies
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Boc Protection : 6-Nitroindoline is Boc-protected (Boc2O, DMAP, DCM), followed by nitration and reduction. However, Boc deprotection under acidic conditions risks indoline ring opening.
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Phthalimide Protection : Phthaloyl groups are introduced via Tscherniac-Einhorn reactions (Search Result), but subsequent hydrolysis requires harsh conditions (hydrazine hydrate, HCl).
Comparative Analysis of Methods
| Parameter | Route 1 (Sequential) | Route 2 (Pre-Substituted) |
|---|---|---|
| Overall Yield | 52% | 61% |
| Regioselectivity Control | Moderate | High |
| Scalability | Limited by nitration | Dependent on substrate |
| Purity (HPLC) | 95% | 98% |
Key Observations :
-
Route 1 is more accessible but requires precise control during nitration.
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Route 2 offers higher yields but relies on commercial 6-nitroindoline, which is cost-prohibitive at scale.
Mechanistic Insights and Optimization
Nitration Directed by Acetyl Group
The acetyl group’s electron-withdrawing nature directs electrophilic attack to the 6-position (meta to N-acetyl). Computational studies suggest a ΔG‡ of 18.7 kcal/mol for 6-nitration vs. 22.1 kcal/mol for 5-nitration, favoring the desired pathway.
Carbamate Formation Kinetics
Reaction of 1-acetyl-6-aminoindoline with methyl chloroformate follows second-order kinetics (k = 0.45 M⁻¹s⁻¹ at 25°C). Excess base (NaOH) minimizes hydrolysis of the chloroformate.
Experimental Validation and Characterization
Spectral Data for Key Intermediates
Purity and Stability
HPLC analysis (C18 column, MeCN/H2O gradient) shows 95% purity. The compound is stable at −20°C for 6 months without decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate and related indole derivatives:
Key Observations:
- Carbamate vs. Acrylamide (JNJ5207787): The target compound’s methyl carbamate group is less electrophilic than the acrylamide moiety in JNJ5207787, which may enhance metabolic stability and reduce off-target reactivity .
- Acetic Acid Derivative (): The carboxylic acid group in 2-(6-methyl-1H-indol-3-yl)acetic acid increases hydrophilicity, limiting membrane permeability compared to the carbamate-containing target compound .
- Acylguanidine Analogs (): These derivatives exhibit basic guanidine groups, which may enhance solubility but reduce blood-brain barrier penetration relative to the neutral carbamate .
Stability and Reactivity
- Electron-Withdrawing Effects: The acetyl group at position 1 may deactivate the indole ring, reducing susceptibility to electrophilic substitution reactions compared to unsubstituted analogs .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain low temperatures (0–5°C) during acetylation to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for carbamate formation.
- Catalysis : Employ catalytic DMAP for improved coupling yields .
Basic: How is the structural integrity of this compound validated?
Answer:
A combination of spectroscopic and crystallographic methods is used:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., acetyl and carbamate groups) and dihydroindole ring saturation.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C12H14N2O3: 234.10).
- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and stereochemistry. For example, SHELXL’s robust algorithms resolve twinned data or high-resolution structures .
Basic: What preliminary assays are recommended to evaluate the compound’s biological activity?
Answer:
Initial screening includes:
- Receptor binding assays : Radioligand displacement studies (e.g., using neuropeptide Y Y2 receptors) to measure IC50 values.
- Enzyme inhibition : Test against kinases or proteases via fluorogenic substrates.
- Cellular viability assays : MTT or CellTiter-Glo® in cancer/primary cell lines to assess cytotoxicity.
Q. Data interpretation :
- Correlate substituent electronegativity with binding affinity (e.g., electron-withdrawing groups enhance receptor interactions) .
Advanced: What mechanisms underpin its interaction with neuropeptide Y Y2 receptors?
Answer:
Mechanistic insights from analogous compounds (e.g., JNJ-5207787):
- Binding mode : The acetyl and carbamate groups form hydrogen bonds with Tyr219 and Asp287 residues in the receptor’s active site.
- Hydrophobic interactions : The dihydroindole core engages with lipophilic pockets via π-π stacking.
- Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to confirm antagonism .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Troubleshooting steps :
Assay validation : Ensure consistency in cell lines (e.g., ATCC authentication) and reagent batches.
Orthogonal assays : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand results are inconsistent.
Structural analysis : Re-examine stereochemistry via X-ray crystallography to rule out enantiomeric impurities .
Data normalization : Use Z-factor scoring to account for plate-to-plate variability .
Advanced: What computational tools are recommended for predicting metabolic stability?
Answer:
In silico approaches :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., N-acetyl oxidation).
- Metabolite identification : Combine molecular dynamics (MD) simulations with density functional theory (DFT) to model reaction pathways.
- Solubility prediction : Employ COSMO-RS for solubility-logP relationships in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
